molecular formula C18H18ClNO4 B14060803 3'-(Boc-amino)-4'-chloro-biphenyl-4-carboxylic acid CAS No. 1093758-75-8

3'-(Boc-amino)-4'-chloro-biphenyl-4-carboxylic acid

Cat. No.: B14060803
CAS No.: 1093758-75-8
M. Wt: 347.8 g/mol
InChI Key: ODXCYRWPSRJVGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-(Boc-amino)-4’-chloro-biphenyl-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group, a chloro substituent, and a carboxylic acid functional group on a biphenyl scaffold. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes.

Chemical Reactions Analysis

Types of Reactions

3’-(Boc-amino)-4’-chloro-biphenyl-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield acid chlorides, while reduction of a nitro group can yield an amine .

Comparison with Similar Compounds

Similar Compounds

    3’-(Boc-amino)-4’-fluoro-biphenyl-4-carboxylic acid: Similar structure but with a fluoro substituent instead of chloro.

    3’-(Boc-amino)-4’-bromo-biphenyl-4-carboxylic acid: Similar structure but with a bromo substituent instead of chloro.

    3’-(Boc-amino)-4’-iodo-biphenyl-4-carboxylic acid: Similar structure but with an iodo substituent instead of chloro.

Uniqueness

3’-(Boc-amino)-4’-chloro-biphenyl-4-carboxylic acid is unique due to the presence of the chloro substituent, which can influence its reactivity and interactions with other molecules. The Boc-protected amino group provides stability during synthesis, while the carboxylic acid group offers versatility in forming derivatives .

Properties

CAS No.

1093758-75-8

Molecular Formula

C18H18ClNO4

Molecular Weight

347.8 g/mol

IUPAC Name

4-[4-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid

InChI

InChI=1S/C18H18ClNO4/c1-18(2,3)24-17(23)20-15-10-13(8-9-14(15)19)11-4-6-12(7-5-11)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22)

InChI Key

ODXCYRWPSRJVGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.